molecular formula C6H7NO B14678375 Methanamine, N-(2-furanylmethylene)- CAS No. 39558-97-9

Methanamine, N-(2-furanylmethylene)-

Cat. No.: B14678375
CAS No.: 39558-97-9
M. Wt: 109.13 g/mol
InChI Key: LSBKAEYDFJNLEO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanamine, N-(2-furanylmethylene)-, can be synthesized through the condensation reaction of methanamine with 2-furaldehyde. The reaction typically involves mixing methanamine with 2-furaldehyde in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction is facilitated by the presence of an acid catalyst, such as acetic acid, which promotes the formation of the imine bond between the amine and the aldehyde .

Industrial Production Methods

While specific industrial production methods for Methanamine, N-(2-furanylmethylene)-, are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-(2-furanylmethylene)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products

    Oxidation: N-(2-furanylmethylene)methanamine N-oxide.

    Reduction: Secondary amines with reduced furan rings.

    Substitution: Halogenated derivatives of the furan ring.

Scientific Research Applications

Methanamine, N-(2-furanylmethylene)-, has several applications in scientific research:

Mechanism of Action

The mechanism by which Methanamine, N-(2-furanylmethylene)-, exerts its effects involves the interaction of the imine group with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Methanamine, N-(phenylmethylene)-: Similar structure but with a phenyl group instead of a furan ring.

    Methanamine, N-(benzylidene)-: Another similar compound with a benzylidene group.

Uniqueness

Methanamine, N-(2-furanylmethylene)-, is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its phenyl and benzylidene analogs .

Properties

IUPAC Name

1-(furan-2-yl)-N-methylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-7-5-6-3-2-4-8-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBKAEYDFJNLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434029
Record name Methanamine, N-(2-furanylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39558-97-9
Record name Methanamine, N-(2-furanylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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